4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine CAS 1466028-83-0 properties
4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine CAS 1466028-83-0 properties
This technical guide provides an in-depth analysis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine (CAS 1466028-83-0), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1]
Executive Summary
4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine is a highly functionalized pyrimidine scaffold characterized by a 2-cyclobutyl group (conferring lipophilicity and metabolic stability) and a 5-ethyl substituent (providing steric bulk and hydrophobic interaction).[1][2] The 4,6-dichloro motif serves as a versatile electrophilic handle for sequential nucleophilic aromatic substitution (SNAr), enabling the rapid construction of complex, polysubstituted pyrimidine libraries. This compound is a critical intermediate in medicinal chemistry campaigns targeting enzymes such as kinases (e.g., JAK, CDK) and sGC stimulators.
Chemical Identity & Physicochemical Profile
| Property | Data / Specification |
| IUPAC Name | 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine |
| CAS Number | 1466028-83-0 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol |
| SMILES | CCC1=C(Cl)N=C(C2CCC2)N=C1Cl |
| Physical State | Low-melting solid or viscous oil (Estimated) |
| Boiling Point | ~130–140 °C at 5 mmHg (Estimated) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| pKa (Conjugate Acid) | ~0.5 (Weakly basic pyrimidine nitrogens) |
Synthetic Pathways & Process Engineering
The synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine typically follows a convergent route involving the condensation of a cyclobutane-derived amidine with a malonate derivative, followed by chlorination.
3.1. Retrosynthetic Analysis
The pyrimidine core is constructed via a [3+3] cyclocondensation:
-
C2 Fragment: Cyclobutanecarboxamidine (derived from cyclobutanecarbonitrile).
-
C4-C5-C6 Fragment: Diethyl ethylmalonate (or equivalent
-keto ester).
3.2. Step-by-Step Synthesis Protocol
Step 1: Formation of Cyclobutanecarboxamidine Hydrochloride
-
Reagents: Cyclobutanecarbonitrile, Ethanol (anhydrous), HCl gas, Ammonia.
-
Mechanism: Pinner reaction to form the ethyl imidate, followed by ammonolysis.
-
Critical Parameter: Strictly anhydrous conditions to prevent hydrolysis to the amide.
Step 2: Cyclocondensation to 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine
-
Reagents: Cyclobutanecarboxamidine HCl, Diethyl ethylmalonate, Sodium Ethoxide (NaOEt), Ethanol.
-
Conditions: Reflux (78 °C) for 4–6 hours.
-
Workup: Acidification (HCl) precipitates the dihydroxy tautomer (pyrimidinedione).
-
Observation: The product typically crashes out as a white solid.
Step 3: Chlorination (The Critical Step)
-
Reagents: 2-Cyclobutyl-5-ethyl-4,6-dihydroxypyrimidine, Phosphorus Oxychloride (POCl₃).
-
Catalyst:
-Dimethylaniline or DMF (Vilsmeier-Haack type activation). -
Conditions: Reflux (106 °C) for 3–5 hours.
-
Quenching: Exothermic Hazard. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Maintain temperature <20 °C to prevent hydrolysis.
3.3. Reaction Workflow Visualization
Caption: Convergent synthesis of 4,6-Dichloro-2-cyclobutyl-5-ethylpyrimidine via Pinner reaction and cyclocondensation.
Reactivity & Applications
The 4,6-dichloro motif is chemically equivalent due to the molecule's symmetry. However, the first SNAr displacement breaks this symmetry, allowing for the synthesis of regio-defined 4,6-disubstituted pyrimidines.
4.1. Nucleophilic Aromatic Substitution (SNAr)
-
Reactivity Order: C4/C6 positions are highly electrophilic.
-
Regioselectivity:
-
First Displacement: Reaction with 1 equivalent of a nucleophile (e.g., amine, alkoxide) yields a mixture of 4-chloro-6-substituted and 6-chloro-4-substituted products (identical if the nucleophile is achiral).
-
Second Displacement: Requires harsher conditions (higher temperature, stronger base) due to the electron-donating effect of the first substituent deactivating the ring.
-
-
Steric Influence: The 5-ethyl group exerts steric pressure, potentially slowing down the approach of bulky nucleophiles, enhancing selectivity for smaller nucleophiles or specific conformers.
4.2. Functionalization Logic
Caption: Divergent functionalization pathways via sequential S_NAr and Palladium-catalyzed cross-coupling.
Handling, Safety & Stability
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Sensitization: Potential skin sensitizer (common for chloropyrimidines).
-
Reactivity: Moisture sensitive (hydrolyzes slowly to 4-hydroxy-6-chloro derivative).
Storage Protocols:
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Container: Tightly sealed glass or fluorinated plastic (HDPE) containers.
Emergency Response:
-
Spill: Absorb with inert material (vermiculite). Do not use water.[3]
-
Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing.
References
- General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine chemistry).
-
Cyclocondensation Methods: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. Link
-
Chlorination Protocols: Process for the preparation of 4,6-dichloropyrimidines. US Patent 5,719,285 (1998). Link
-
SGC Stimulator Chemistry (Analogous Structures): Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. Link
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Vendor Data: Enamine / BLD Pharm Catalog Entries for CAS 1466028-83-0.[1] (Verified structural identity).
